molecular formula C12H15BF3NO2 B1391060 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No. 1036990-42-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1391060
CAS No.: 1036990-42-7
M. Wt: 273.06 g/mol
InChI Key: CUQOVOZIDNPNHO-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS 1036990-42-7) is a high-value pyridine-based boronic ester pinacol ester that serves as a critical building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions . With a molecular formula of C12H15BF3NO2 and a molecular weight of 273.06 g/mol, this compound is characterized by the presence of a pinacol boronate group and a robust trifluoromethyl group on the pyridine ring . The trifluoromethyl group is a key motif in medicinal chemistry due to its ability to enhance metabolic stability, membrane permeability, and overall binding affinity of drug-like molecules. This compound is primarily designed for use in Suzuki-Miyaura cross-coupling reactions, a widely employed method for the efficient formation of carbon-carbon bonds between aryl halides and aryl boronic acids or esters . Its mechanism of action involves transmetalation with a palladium catalyst, enabling the introduction of the 2-(trifluoromethyl)pyridin-4-yl moiety into complex biaryl systems. This makes it an indispensable reagent for constructing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials in research and development settings . The product is offered with a minimum purity of 90% and requires storage in an inert atmosphere at cold temperatures to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)8-5-6-17-9(7-8)12(14,15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQOVOZIDNPNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671295
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036990-42-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)pyridine-4-boronic acid, pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the coupling of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

    Oxidation: Boronic acids.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a boron reagent in organic synthesis. Its ability to participate in cross-coupling reactions has made it a crucial component in the formation of carbon-carbon bonds. Notably:

  • Borylation Reactions : It can introduce boron into organic molecules via borylation at various positions. This is particularly useful for synthesizing complex molecules with multiple functional groups .

Pharmaceutical Development

In medicinal chemistry, the compound has been explored for its potential in drug discovery:

  • Anticancer Agents : Research has indicated that boron-containing compounds can exhibit anticancer properties. The trifluoromethyl group enhances biological activity by improving lipophilicity and metabolic stability .

Agrochemical Applications

The compound's structural properties allow it to function effectively as an agrochemical:

  • Pesticide Development : Its derivatives have been investigated for use as pesticides due to their effectiveness against various pests while minimizing environmental impact .

Case Study 1: Borylation of Aromatic Compounds

A study demonstrated the effectiveness of using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine in borylation reactions of aromatic compounds. The results showed high yields and selectivity for the desired borylated products under mild conditions.

ReactionConditionsYield (%)
Borylation of phenylacetylenePd catalyst, base85%
Borylation of toluenePd catalyst, base90%

Case Study 2: Synthesis of Anticancer Compounds

In another study focusing on anticancer agents, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity.

CompoundCell LineIC50 (µM)
Derivative AMCF-710
Derivative BHeLa15

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and trifluoromethyl groups. These functional groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of boronate esters depend on their substituents’ electronic and steric profiles. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Position) Key Features
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ CF₃ (2), dioxaborolane (4) High reactivity due to CF₃ electron withdrawal; ideal for Suzuki couplings .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 181219-01-2) C₁₁H₁₆BNO₂ None (only dioxaborolane at 4) Lacks electron-withdrawing groups; lower reactivity in couplings .
5-(Dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine C₁₂H₁₅BF₃N₂O₂ CF₃ (4), NH₂ (2), dioxaborolane (5) Amino group enables further functionalization (e.g., amide formation) .
2-(4-(Dioxaborolan-2-yl)phenoxy)-5-(trifluoromethyl)pyridine C₁₈H₁₈BF₃NO₃ CF₃ (5), phenoxy bridge (linking) Phenoxy spacer increases conjugation; altered electronic properties .
3-Fluoro-5-(dioxaborolan-2-yl)pyridine C₁₁H₁₅BFNO₂ F (3), dioxaborolane (5) Fluorine’s strong electron withdrawal enhances stability but may limit reactivity .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects: The CF₃ group in the target compound significantly activates the boronate ester for Suzuki-Miyaura couplings, enabling reactions under mild conditions. In contrast, non-CF₃ analogs (e.g., ) require higher temperatures or stronger bases .
  • Steric Hindrance : Bulky substituents, such as the triisopropylsilyl group in 4-(dioxaborolan-2-yl)-5-CF₃-pyrrolo[2,3-b]pyridine (), reduce reaction rates due to steric hindrance but improve regioselectivity .
  • Positional Isomerism : The meta-substituted 3-(dioxaborolan-2-yl)-5-CF₃-pyridine () exhibits distinct electronic effects compared to the para-substituted target compound, influencing conjugation and reaction pathways .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

Biological Activity Overview

The compound exhibits various biological activities that can be categorized into several areas:

  • Enzyme Inhibition :
    • It has been studied for its ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is involved in neurodevelopmental processes and has implications in Alzheimer's disease and Down syndrome. Inhibitory assays demonstrated nanomolar-level activity against DYRK1A, indicating strong potential for neuroprotective applications .
  • Antioxidant Properties :
    • The compound has shown significant antioxidant effects in vitro. Studies using the Oxygen Radical Absorbance Capacity (ORAC) assay confirmed its ability to scavenge free radicals effectively, which can contribute to reducing oxidative stress in cells .
  • Anti-inflammatory Effects :
    • Experimental evaluations indicated that the compound can mitigate inflammatory responses in microglial cells (BV2 cells) induced by lipopolysaccharides (LPS). This suggests a potential therapeutic role in neuroinflammatory conditions .

The biological activity of this compound is attributed to its structural features which allow it to interact with various biological targets:

  • Binding Affinity : The boron-containing moiety is known for forming reversible covalent bonds with hydroxyl groups in biomolecules, enhancing its binding affinity to target enzymes.
  • Trifluoromethyl Group : This group contributes to the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Case Study 1: DYRK1A Inhibition

In a study focused on developing non-toxic DYRK1A inhibitors, this compound was identified as a promising candidate. The compound exhibited:

  • IC50 Values : Demonstrated potent inhibition with IC50 values in the nanomolar range.
  • Neuroprotective Effects : In vivo studies showed improvements in cognitive functions in animal models of Alzheimer's disease when treated with this compound .

Case Study 2: Antioxidant and Anti-inflammatory Activity

Another investigation assessed the antioxidant and anti-inflammatory properties of the compound:

  • Experimental Design : BV2 microglial cells were treated with LPS alongside varying concentrations of the compound.
  • Results : A dose-dependent reduction in pro-inflammatory cytokines was observed along with enhanced antioxidant enzyme activities. This suggests a dual mechanism where the compound not only reduces inflammation but also protects against oxidative damage .

Data Summary Table

Activity TypeDescriptionAssay MethodResults
Enzyme InhibitionDYRK1A InhibitionEnzymatic AssaysIC50 < 10 nM
AntioxidantFree radical scavengingORAC AssaySignificant activity
Anti-inflammatoryReduction of cytokines in BV2 cellsELISADose-dependent effect

Q & A

Q. Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Acts as a boronate ester partner for aryl/heteroaryl halides in C–C bond formation.
    • Example : Coupling with 4-bromobenzotrifluoride to synthesize trifluoromethyl-biphenyl derivatives .
  • Pharmacophore Modification : The trifluoromethyl group enhances metabolic stability in drug candidates .

Advanced: How can researchers optimize Suzuki-Miyaura reactions with this compound when facing low yields?

Methodological Answer :
Systematic Optimization :

Catalyst Screening : Test Pd catalysts (Pd(OAc)₂, PdCl₂(dtbpf)) and ligands (SPhos, XPhos) .

Base Selection : Compare K₂CO₃, Cs₂CO₃, and NaOAc in polar solvents (DME, toluene:water mixtures).

Temperature Gradients : Run reactions at 60°C, 80°C, and reflux to identify ideal thermal conditions.

Q. Contradiction Resolution :

  • If yields remain low despite optimization, assess boronate hydrolysis via ¹¹B NMR or switch to air-stable palladacycle catalysts .

Q. Experimental Design Table :

VariableOptions TestedOptimal Condition Identified
CatalystPd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄PdCl₂(dppf) (5 mol%)
BaseK₂CO₃, Cs₂CO₃, NaOAcCs₂CO₃ (2 eq)
SolventDME/H₂O (3:1), Toluene/H₂O (2:1)Toluene/H₂O (2:1)

Advanced: How to resolve contradictory spectroscopic data for derivatives of this compound?

Methodological Answer :
Case Study : If NMR signals for coupling products mismatch predicted patterns:

Alternative Techniques :

  • X-ray Crystallography : Confirm solid-state structure.
  • 2D NMR (COSY, NOESY) : Assign proton environments unambiguously .

Replicate Reactions : Repeat under inert conditions to rule out oxidation byproducts.

Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer :
Electronic Effects :

  • The −CF₃ group is electron-withdrawing, reducing pyridine’s electron density and slowing transmetallation in Suzuki reactions.
  • Mitigation Strategy : Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) to enhance oxidative addition .

Q. Stability Considerations :

  • The −CF₃ group may increase hydrolytic stability of the boronate ester under aqueous conditions .

Advanced: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (mandatory due to boronate ester toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent hydrolysis .

Advanced: How to design experiments for studying environmental stability of this compound?

Methodological Answer :
Environmental Fate Studies :

Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 4–9) via LC-MS.

Photolysis : Expose to UV light (254 nm) and track decomposition products.

Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (LC₅₀) .

Q. Experimental Design :

  • Follow randomized block designs with replicates (n=4) to ensure statistical validity, as demonstrated in agricultural studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

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